Compound Description: This compound is a potent melanocortin-4 receptor agonist. Research showed that it exhibits time-dependent inhibition of cytochrome P450 (P450) 3A in human liver microsomes []. This inhibition is attributed to the formation of a metabolite intermediate complex involving a nitroso species, as evidenced by the detection of a cyanonitrosotetrahydronaphthalenyl derivative in the presence of potassium cyanide [].
Relevance: While this compound shares the presence of a tert-butyl group with (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline, it is not directly structurally related. It is included here due to its relevance as a case study highlighting the importance of understanding metabolic liabilities and the potential for drug-drug interactions in drug discovery []. The observed time-dependent inhibition of P450 3A by this compound led to its termination as a development candidate and prompted the exploration of structural modifications, such as the methyl analogue, to mitigate this liability [].
Compound Description: This compound is a potent farnesyltransferase (FT) inhibitor, exhibiting an IC50 of 2.8 nM and an EC50 of 0.19 μM []. It showed promising in vivo antitumor activity in an athymic mouse model implanted with H-ras-transformed rat-1 tumor cells [].
Relevance: This compound and (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline share a structural similarity in the form of a tert-butyl group attached to a chiral center. Both compounds belong to the broader class of nitrogen-containing heterocycles, although their core structures and biological activities differ. This compound highlights the successful incorporation of a tert-butyl group into an FT inhibitor, leading to improved potency and in vivo efficacy [].
Compound Description: DTBHB is a melatonin-related compound investigated for its protective effects against low-density lipoprotein (LDL) oxidation []. While it did not protect LDL α-tocopherol from oxidation by peroxyl radicals, it did partially inhibit the formation of lipid peroxidation products like conjugated dienes and thiobarbituric acid-reactive substances (TBARS) []. Additionally, DTBHB significantly inhibited copper-induced LDL oxidation [].
Relevance: DTBHB and (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline both share the presence of a tert-butyl group, although their core structures are distinct. DTBHB's inclusion highlights the use of tert-butyl groups in compounds investigated for their antioxidant and potential anti-atherosclerotic properties [].
Compound Description: [3H]TTA-A1 is a radiolabeled derivative of TTA-A2, a synthetic T-type calcium channel (T/Cav3-channels) inhibitor []. It is used in radioactive binding assays to study the interaction of endogenous lipids with Cav3.3 channels []. Results showed that polyunsaturated lipids, known to inhibit Cav3.3 current, displaced [3H]TTA-A1 binding, suggesting a common molecular mechanism of action between synthetic T-channel inhibitors and these lipids [].
Relevance: This compound, similar to (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline, possesses a tert-butyl group attached to a phenyl ring. This structural feature is likely important for its interaction with the Cav3.3 channel and highlights the use of tert-butyl groups in designing T-channel inhibitors [].
Compound Description: This compound is a substrate used in studies exploring the Buchwald-Hartwig reaction for the simultaneous generation of central and axial chirality []. When reacted with (R)-dicyclohexyl(2'-methoxy-[1,1'-binaphthalen]-2-yl)phosphane and palladium, it undergoes intramolecular cyclization with high enantio- and diastereoselectivity, highlighting the potential of this reaction in asymmetric synthesis [].
Relevance: Both this compound and (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline possess a tert-butyl group, and more importantly, this compound emphasizes the use of tert-butyl groups in substrates designed for asymmetric synthesis []. The research on this compound provides insights into controlling stereochemistry during the formation of chiral centers and axes, which could be relevant for synthesizing similar chiral compounds like (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.